molecular formula C16H10F6N2O3S2 B4541530 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide

2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide

Cat. No. B4541530
M. Wt: 456.4 g/mol
InChI Key: ZRVHAMBNSYVTJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including nitration, alkylation, and the introduction of trifluoromethyl groups. For instance, compounds with similar functionalities have been synthesized through pathways that involve the careful manipulation of functional groups to achieve the desired end product, highlighting the intricacy and precision required in organic synthesis (Pan et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide" has been characterized by various spectroscopic methods, including NMR and X-ray crystallography. These techniques reveal the presence of intermolecular hydrogen bonds, disordered atoms, and the overall conformation of the molecule, which are crucial for understanding its reactivity and properties (Gonghua Pan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of nitro, trifluoromethyl, and acetamide groups. These functionalities allow for a variety of chemical transformations, including reductions, substitutions, and the formation of hydrogen bonds, which can be utilized in further chemical synthesis and modifications. The presence of these functional groups significantly impacts the chemical behavior of the molecule (Chen & Withers, 2007).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for the practical application and handling of the compound. These properties are determined by the molecular structure and the intermolecular forces present within the compound. Studies on similar compounds have elucidated their crystal structures, providing insights into their physical state and stability (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties of "this compound" include its reactivity towards various chemical reagents, its stability under different conditions, and its potential to undergo a wide range of chemical reactions. The compound's chemical behavior is significantly influenced by the electronic effects of the nitro and trifluoromethyl groups, as well as the steric hindrance provided by the bulky substituents (Watanabe et al., 2015).

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6N2O3S2/c17-15(18,19)9-5-6-13(11(7-9)24(26)27)28-8-14(25)23-10-3-1-2-4-12(10)29-16(20,21)22/h1-7H,8H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVHAMBNSYVTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide
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2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide
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2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide
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2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide
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2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide
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2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide

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